molecular formula C20H14ClN3O3S B12992951 N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B12992951
M. Wt: 411.9 g/mol
InChI Key: NYBWKVULHKLDOA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3-hydroxynaphthalene moiety via a thioacetamide bridge. The 4-chlorophenyl group at the acetamide terminus contributes to its electronic and steric properties, while the hydroxynaphthalene unit may enhance π-π stacking interactions in biological systems.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-5-7-15(8-6-14)22-18(26)11-28-20-24-23-19(27-20)16-9-12-3-1-2-4-13(12)10-17(16)25/h1-10,25H,11H2,(H,22,26)

InChI Key

NYBWKVULHKLDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide or other suitable reagents.

    Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with chloroacetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity and Substituent Effects

  • Compound 154 (): A structurally related oxadiazole derivative, 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide, demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with a 25-fold selectivity over noncancerous HEK cells. Halogen substituents (e.g., Cl) and electron-donating groups (EDGs) were critical for activity, suggesting that the 4-chlorophenyl group in the target compound may similarly enhance cytotoxicity .
  • Compound 4d (): N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, which replaces the hydroxynaphthalene with a phthalazinone moiety, showed moderate activity (melting point 206–208°C). The phthalazinone group’s hydrogen-bonding capacity may differ from the hydroxynaphthalene’s planar aromatic system, impacting target binding .

Spectral and Physicochemical Properties

  • Compound 14a (): N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibited IR bands at 3210 cm⁻¹ (N–H), 3046 cm⁻¹ (aromatic C–H), and 710 cm⁻¹ (C–O), with a singlet at δ4.14 ppm (S–CH₂) in ¹H NMR. These spectral features align with the target compound’s expected behavior, though the hydroxynaphthalene’s –OH group would introduce additional IR bands near 3200–3500 cm⁻¹ .
  • Compound 14 (): A bromophenyl-quinoline-oxadiazole analog showed a melting point >250°C and distinct IR bands for NH (3446 cm⁻¹) and C=O (1670 cm⁻¹), highlighting the influence of extended aromatic systems on thermal stability .

Biological Activity

N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of oxadiazole derivatives and subsequent thioetherification. The synthesis typically utilizes starting materials such as 3-hydroxynaphthalene and chlorinated phenyl acetamides. Characterization methods include:

  • Infrared Spectroscopy (IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides structural information through chemical shifts.
  • Mass Spectrometry : Confirms molecular weight and structure.

Antioxidant Activity

Research indicates that derivatives of oxadiazole-thioether compounds exhibit significant antioxidant properties. For example, in vitro studies have demonstrated that certain synthesized compounds show moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).

CompoundIC50 (µg/ml)Activity Level
11b11.20High
14b27.66Moderate

Cytotoxicity and Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines, including A549 (lung cancer). The cytotoxicity was measured using the MTT assay:

CompoundCell LineIC50 (µg/ml)Treatment Duration
11bA54911.2072 hours
13bA54959.6172 hours
ControlA549--

The results indicate that compound 11b exhibits the highest cytotoxicity among the tested derivatives, suggesting its potential as a lead compound for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins involved in cancer pathways. These studies reveal potential interactions with the Mcl-1 protein, a member of the Bcl-2 family known for its role in apoptosis regulation.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Antioxidant Activity : A study published in Elsevier demonstrated that oxadiazole-thioether derivatives possess significant antioxidant properties, which could mitigate oxidative stress-related diseases .
  • Cytotoxicity Against Lung Cancer : In a comparative study, various derivatives were tested against A549 cells, with compound 11b showing remarkable efficacy . This positions it as a candidate for further pharmacological exploration.
  • Molecular Interaction Studies : Research indicated that the compound interacts effectively with Mcl-1 protein, suggesting a mechanism for its anticancer activity .

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